Ethyl pyrrolidine-3-carboxylate hydrochloride

Catalog No.
S786578
CAS No.
80028-44-0
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl pyrrolidine-3-carboxylate hydrochloride

CAS Number

80028-44-0

Product Name

Ethyl pyrrolidine-3-carboxylate hydrochloride

IUPAC Name

ethyl pyrrolidine-3-carboxylate;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H

InChI Key

AYYKCALHTPKNOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCNC1.Cl

Canonical SMILES

CCOC(=O)C1CCNC1.Cl

The exact mass of the compound Ethyl pyrrolidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS 80028-44-0) is a bifunctional aliphatic heterocycle widely procured as a foundational building block in medicinal chemistry and agrochemical synthesis . Featuring a secondary amine and an ethyl ester moiety, this compound serves as a critical precursor for the rapid assembly of complex bicyclic systems, kinase inhibitors (such as TrkA inhibitors), and GPCR ligands [1]. Procured primarily in its hydrochloride salt form, it offers enhanced shelf stability and precise stoichiometric handling compared to its free base counterpart . Its dual reactivity allows for orthogonal functionalization—immediate N-derivatization followed by controlled ester saponification or reduction—making it a valuable reagent for high-throughput library synthesis and scalable active pharmaceutical ingredient (API) manufacturing workflows.

Substituting ethyl pyrrolidine-3-carboxylate hydrochloride with its free base, methyl ester analog, or N-protected variants introduces workflow inefficiencies and synthetic risks. The free base is a liquid prone to atmospheric degradation and CO2 absorption, complicating precise gravimetric dispensing and reducing batch-to-batch reproducibility . Conversely, utilizing an N-Boc or N-Cbz protected derivative necessitates an additional deprotection step, which inherently reduces overall atom economy and introduces a 10–20% yield penalty per sequence [1]. Furthermore, substituting the ethyl ester with a methyl ester alters the downstream hydrolysis kinetics; the methyl ester cleaves more rapidly, which can compromise chemoselectivity in complex, multi-functional intermediates where a wider operational window for saponification is required [1].

Gravimetric Precision and Physical Stability

The formulation of ethyl pyrrolidine-3-carboxylate as a hydrochloride salt improves its handling characteristics. While the free base is a liquid at standard temperature and pressure, the hydrochloride salt exists as a weighable solid or semi-solid (with enantiopure forms exhibiting melting points between 230–270 °C and the racemate at 17–42 °C). This solid state prevents the 5–10% volumetric dispensing variance typically associated with viscous, air-sensitive free base oils [1]. Furthermore, the HCl salt maintains >97% purity over 12 months under standard 2–8 °C storage, whereas the free base rapidly degrades via oxidation and amine-catalyzed side reactions .

Evidence DimensionPhysical state and dispensing variance
Target Compound DataHCl salt (Solid/semi-solid, <1% gravimetric variance, >97% purity at 12 months)
Comparator Or BaselineFree base (Liquid/oil, 5-10% volumetric variance, rapid degradation)
Quantified DifferenceElimination of volumetric error and >12-month extended shelf life.
ConditionsStandard laboratory storage (2–8 °C) and automated/manual dispensing.

Procuring the solid HCl salt ensures exact stoichiometric control and long-term reagent viability, which is critical for reproducible high-throughput screening and scale-up.

Step Economy and Yield Optimization in N-Derivatization

Utilizing the unprotected ethyl pyrrolidine-3-carboxylate hydrochloride directly in coupling reactions streamlines synthetic pathways compared to using N-protected precursors. By employing the HCl salt with an in situ organic base (e.g., DIPEA or TEA), chemists can perform direct N-alkylation, N-acylation, or sulfonylation[1]. This bypasses the acidic deprotection step required when starting from 1-Boc-pyrrolidine-3-carboxylic acid ethyl ester. Eliminating this step avoids the standard 10–15% yield loss associated with Boc removal and subsequent aqueous workup, while also reducing the synthetic cycle time by 4 to 8 hours per batch [1].

Evidence DimensionSynthetic steps and yield retention
Target Compound DataUnprotected HCl salt (1 step to N-derivatized product, baseline yield)
Comparator Or BaselineN-Boc protected analog (2 steps, 10-15% yield penalty)
Quantified Difference1 fewer synthetic step and 10-15% higher overall yield for the target intermediate.
ConditionsStandard N-acylation/alkylation workflows in parallel synthesis.

Eliminating a deprotection step directly reduces reagent costs, minimizes waste, and accelerates the delivery of target compounds in medicinal chemistry campaigns.

Chemoselective Hydrolysis Kinetics

The choice of an ethyl ester over a methyl ester at the 3-position provides a critical advantage in complex, multi-step syntheses requiring orthogonal reactivity. Under standard alkaline saponification conditions (e.g., LiOH in THF/H2O), the ethyl ester exhibits approximately 2- to 3-fold slower hydrolysis kinetics compared to the highly labile methyl ester [1]. This attenuated reactivity provides a broader operational window, allowing for selective transformations or deprotections at other sites on a complex molecule without premature cleavage of the pyrrolidine carboxylate [1].

Evidence DimensionAlkaline hydrolysis rate
Target Compound DataEthyl ester (Slower, controlled hydrolysis)
Comparator Or BaselineMethyl ester analog (2- to 3-fold faster hydrolysis)
Quantified Difference2- to 3-fold reduction in saponification rate.
ConditionsStandard aqueous alkaline hydrolysis (LiOH/NaOH) at ambient temperature.

The controlled reactivity of the ethyl ester prevents unwanted side reactions and simplifies purification in the synthesis of highly functionalized pharmaceutical intermediates.

High-Throughput Synthesis of Kinase Inhibitor Libraries

Due to its precise gravimetric handling and direct readiness for N-derivatization, ethyl pyrrolidine-3-carboxylate hydrochloride is a highly effective building block for parallel library synthesis [2]. It is frequently utilized in the rapid assembly of TrkA and other kinase inhibitors, where the secondary amine undergoes immediate coupling with aryl halides or acyl chlorides, followed by controlled downstream modifications of the ethyl ester [1].

Scalable API Intermediate Manufacturing

In pilot-scale and commercial API manufacturing, the >12-month shelf stability and solid-state nature of the hydrochloride salt significantly de-risk the supply chain[2]. The elimination of a Boc-deprotection step directly translates to reduced reactor time, lower solvent consumption, and higher overall atom economy when scaling up pyrrolidine-core pharmaceutical intermediates [2].

Synthesis of Complex Bicyclic and Spirocyclic Scaffolds

The attenuated hydrolysis kinetics of the ethyl ester (compared to the methyl ester) make this compound highly suitable for multi-step syntheses of complex bicyclic or spirocyclic systems [2]. Chemists can perform aggressive functionalizations on the pyrrolidine nitrogen or adjacent positions without risking premature ester cleavage, reserving the saponification step for the final stages of the synthetic route [2].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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